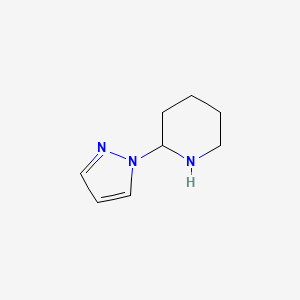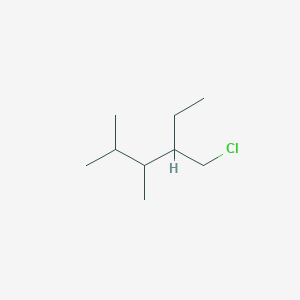
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound primarily used as a pharmaceutical intermediate. This compound is part of the pyrimidine family, which is known for its significant role in various biochemical processes. The compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a tetrahydropyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process requires careful handling due to the reactivity of chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Alcohol Derivatives: Formed through substitution reactions with alcohols.
Scientific Research Applications
2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biochemical processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another derivative with slight structural modifications.
Uniqueness: 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its specific propyl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its applications in various fields.
Properties
Molecular Formula |
C7H9ClN2O4S |
|---|---|
Molecular Weight |
252.68 g/mol |
IUPAC Name |
2,4-dioxo-1-propylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O4S/c1-2-3-10-4-5(15(8,13)14)6(11)9-7(10)12/h4H,2-3H2,1H3,(H,9,11,12) |
InChI Key |
HOTYVQTYURSAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
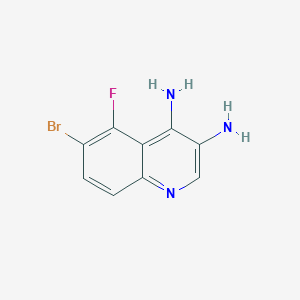
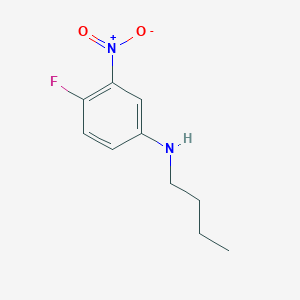
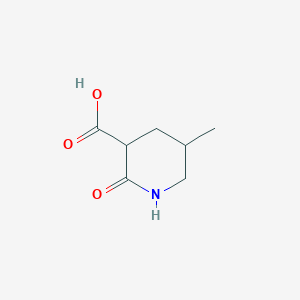
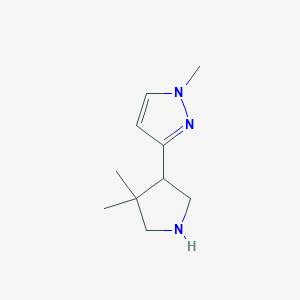
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)


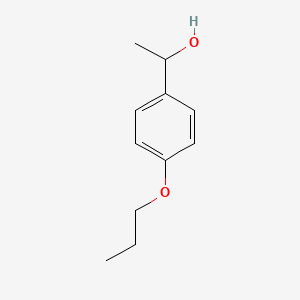
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
